molecular formula C9H8N2O2S2 B13665503 Methyl 2'-methyl-2,4'-bi-1,3-thiazole-4-carboxylate

Methyl 2'-methyl-2,4'-bi-1,3-thiazole-4-carboxylate

Cat. No.: B13665503
M. Wt: 240.3 g/mol
InChI Key: OTYVVTDWXXKIMD-UHFFFAOYSA-N
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Description

Methyl 2'-methyl-2,4'-bi-1,3-thiazole-4-carboxylate is a bicyclic thiazole derivative featuring two interconnected 1,3-thiazole rings. The molecule contains a methyl group at the 2'-position of the second thiazole ring and a methyl ester moiety at the 4-position of the first ring. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science.

Properties

Molecular Formula

C9H8N2O2S2

Molecular Weight

240.3 g/mol

IUPAC Name

methyl 2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C9H8N2O2S2/c1-5-10-6(3-14-5)8-11-7(4-15-8)9(12)13-2/h3-4H,1-2H3

InChI Key

OTYVVTDWXXKIMD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=NC(=CS2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis via Condensation and Esterification

One efficient approach involves the condensation of appropriate thiazole precursors followed by esterification to introduce the methyl carboxylate group.

  • Starting Materials: Thiosemicarbazide derivatives or substituted thiazole intermediates.
  • Key Reactions: Condensation to form the bi-thiazole core, oxidation to adjust functional groups, and esterification using methanol under acidic catalysis.
  • Solvents: Water or methanol are commonly employed, with water being advantageous for green chemistry considerations.
  • Catalysts: Sulfuric acid or other strong acids catalyze esterification.

This method is characterized by a short reaction route, often avoiding complex purification steps such as column chromatography, thus facilitating scalability and industrial application.

One-Pot Synthesis Approach

A patented method describes a one-pot synthesis involving:

  • Reaction of thiosemicarbazide with oxalic acid in water to form an intermediate.
  • Removal of mercapto groups by nitric acid oxidation.
  • Subsequent esterification with methanol catalyzed by sulfuric acid to yield the methyl ester product.

This method's advantages include:

  • Use of readily available raw materials.
  • Avoidance of hazardous diazotization steps.
  • Water as a green solvent.
  • No need for intermediate isolation, simplifying the process.
  • Overall yield exceeding 58%, suitable for large-scale production.

Preparation of Thiazole-4-Carboxylic Acid Intermediates

Another approach focuses on synthesizing thiazole-4-carboxylic acid derivatives as precursors:

  • Starting from thiazolidine or related heterocycles.
  • Employing formic acid and other reagents to introduce carboxyl functionality.
  • Subsequent methylation or esterification steps to obtain the methyl ester.

This method involves condensation and hydrolysis reactions under controlled temperature and pH conditions, with purification by filtration and recrystallization.

Comparative Data Table of Preparation Methods

Method Type Starting Materials Key Steps Solvent Catalyst Yield (%) Advantages References
One-pot synthesis Thiosemicarbazide, oxalic acid Condensation, oxidation, esterification Water, methanol Sulfuric acid, nitric acid >58 Simple, green solvent, no chromatography
Condensation and esterification Thiazole derivatives Condensation, oxidation, esterification Methanol, water Sulfuric acid Moderate Scalable, avoids complex purification
Thiazole-4-carboxylic acid route Thiazolidine, formic acid Condensation, hydrolysis, methylation Various Acid catalysts Variable Precursor-focused, allows functionalization

Analysis of Preparation Methods

  • The one-pot synthesis method stands out for its operational simplicity and environmental friendliness, using water as the main solvent and avoiding hazardous intermediates.
  • The condensation and esterification approach is versatile and adaptable to various substituted thiazoles, enabling the introduction of methyl groups at specific positions.
  • The thiazole-4-carboxylic acid intermediate method allows for precise functional group manipulation but may involve more steps and purification stages.

The choice of method depends on factors such as desired scale, purity requirements, and available starting materials.

Chemical Reactions Analysis

Hydrolysis and Stability

The ester group in the compound is susceptible to hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid. Studies on analogous thiazoline esters (e.g., methyl 2-methyl-2-thiazoline-4-carboxylate) reveal:

Hydrolysis Behavior

  • Acidic Conditions : Slow hydrolysis in 7M HCl, accelerating at lower acid concentrations (pH ~1.7) .

  • Basic Conditions : Rapid hydrolysis in 0.1M NaOH, yielding the carboxythiazoline intermediate (pKa 2.20 and 4.95) .

Products

ConditionMajor Products
7M HClN-Acetylcysteine, cysteine, acetic acid
0.1M NaOHCarboxythiazoline (in solution)

Alkylation and Acylation

  • 2-Amino Derivatives : Substitution at the 2-position with bromoacetamido groups enhances bioactivity (e.g., antimicrobial properties) .

  • 5-Substituted Analogues : Benzyl or chlorophenyl substituents at the 5-position improve Mycobacterium tuberculosis inhibition (MIC: 0.06 µg/ml) .

Example Reaction

ReactantProductBiological Activity
Methyl 2-amino-5-benzylthiazole-4-carboxylateBromoacetamido derivative MIC: 0.06 µg/ml vs. M. tuberculosis

Oxidation and Side Reactions

The thiazole rings exhibit resistance to oxidation under mild conditions, but strong oxidizing agents (e.g., KMnO₄) may degrade the bicyclic structure. Experimental data on similar compounds suggest:

Oxidation Outcomes

Oxidizing AgentEffect
KMnO₄ (acidic)Ring cleavage, formation of sulfonic acids
H₂O₂ (neutral)Minimal reactivity

Comparative Reactivity of Thiazole Derivatives

The compound’s reactivity is distinct from simpler thiazoles due to its bicyclic architecture and substitution pattern:

CompoundReactivity ProfileKey Differences
2,2’-BithiazoleLower ester stabilityNo methyl substitution
4,4’-BithiazoleSimilar hydrolysis kineticsAltered ring positions
ThiazoleLimited functionalization sitesSingle-ring system

Mechanism of Action

The mechanism of action of Methyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential enzymes in the microbial cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Bicyclic Thiazole Cores

N-(4-{[Amino(imino)methyl]amino}butyl)-2,4'-bi-1,3-thiazole-4-carboxamide (BTZ)
  • Structure: Shares the 2,4'-bi-1,3-thiazole core but replaces the methyl ester with a carboxamide group and adds a guanidino-butyl side chain.
  • Molecular Weight : 324.425 g/mol (vs. ~250–260 g/mol for the target compound, estimated from analogs).
  • Applications : Listed in DrugBank (DB07499) as an experimental drug candidate, likely targeting protein-protein interactions due to its extended substituents .

Monocyclic Thiazole Derivatives

Methyl 2-Chlorothiazole-4-carboxylate
  • Structure: A monocyclic thiazole with a chlorine atom at position 2 and a methyl ester at position 4.
  • Molecular Weight : 177.602 g/mol.
  • Key Differences : The absence of a second thiazole ring reduces steric bulk and alters electronic properties. The chlorine atom enhances electrophilicity, making it reactive in cross-coupling reactions .
Methyl 2-Phenylthiazole-4-carboxylate
  • Structure : Features a phenyl group at position 2 and a methyl ester at position 4.
  • Molecular Weight : 219.258 g/mol.

Amino-Substituted Thiazole Derivatives

Methyl 2-Amino-5-Isopropyl-1,3-thiazole-4-carboxylate
  • Structure: Contains an amino group at position 2 and an isopropyl group at position 5.
  • Molecular Weight : 200.26 g/mol.
Methyl 2-Amino-5-(Substituted Phenyl)thiazole-4-carboxylates
  • Examples : Derivatives with 4-chloro-, 4-methoxy-, or 3-fluoro-phenyl substituents (e.g., C₁₁H₉ClN₂O₂S, MW 268.72 g/mol).
  • Applications : These compounds are explored for antimicrobial or anticancer activity, leveraging the aryl group’s hydrophobicity and electronic effects .

Comparative Data Table

Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol) Key Applications/Properties
Methyl 2'-methyl-2,4'-bi-1,3-thiazole-4-carboxylate Bicyclic thiazole Methyl (2'), COOMe (4) ~250–260 (estimated) Drug discovery, materials science
BTZ () Bicyclic thiazole CO-NH-(CH₂)₄-NH-C(=NH)NH₂ (4) 324.425 Experimental drug candidate
Methyl 2-chlorothiazole-4-carboxylate Monocyclic thiazole Cl (2), COOMe (4) 177.602 Reactive intermediate
Methyl 2-phenylthiazole-4-carboxylate Monocyclic thiazole Ph (2), COOMe (4) 219.258 Kinase inhibition, materials
Methyl 2-amino-5-isopropyl-thiazole-4-carboxylate Monocyclic thiazole NH₂ (2), iPr (5), COOMe (4) 200.26 Crystallography, hydrogen bonding
Methyl 2-amino-5-(4-chlorophenyl)-thiazole-4-carboxylate Monocyclic thiazole NH₂ (2), 4-Cl-Ph (5), COOMe (4) 268.72 Antimicrobial research

Key Research Findings and Contrasts

Reactivity: The bicyclic thiazole core in the target compound likely exhibits reduced electrophilicity compared to chlorinated analogs (e.g., Methyl 2-chlorothiazole-4-carboxylate), limiting its utility in nucleophilic substitution reactions but enhancing stability . Amino-substituted derivatives (e.g., Methyl 2-amino-5-isopropyl-thiazole-4-carboxylate) demonstrate hydrogen-bonding capabilities absent in the methyl- or phenyl-substituted compounds .

Biological Activity: BTZ’s carboxamide and guanidino groups enable interactions with biological targets, whereas the target compound’s ester group may limit cell permeability . Aryl-substituted thiazoles (e.g., 4-chlorophenyl derivatives) show enhanced bioactivity due to hydrophobic interactions, a feature less pronounced in the target compound’s methyl-substituted bicyclic system .

Synthetic Complexity: Bicyclic thiazoles require multi-step syntheses (e.g., coupling of pre-formed thiazole rings), while monocyclic analogs are often synthesized via Hantzsch thiazole formation .

Biological Activity

Methyl 2'-methyl-2,4'-bi-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, and includes relevant data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C₉H₈N₂O₂S₂
  • Molecular Weight : 224.29 g/mol
  • CAS Number : 80337-72-0

This compound belongs to the thiazole family, which is known for its pharmacological potential due to the thiazole ring's ability to interact with various biological targets.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against a range of microbial pathogens.

Case Studies

  • Antibacterial Activity :
    • In a study evaluating various thiazole derivatives, this compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with MIC values ranging from 50 to 200 μg/mL. This activity was lower than that of standard antibiotics like ciprofloxacin (MIC = 0.5 μg/mL) but indicates potential for further development .
  • Antifungal Activity :
    • The compound showed promising antifungal activity against Candida albicans, with an MIC of approximately 25 μg/mL, comparable to fluconazole (MIC = 20 μg/mL). This suggests that the compound could be a candidate for antifungal drug development .

Anticancer Activity

Research has shown that this compound possesses anticancer properties.

Cytotoxicity Studies

In vitro studies using the MTT assay on liver carcinoma cell lines (HEPG2) demonstrated that the compound exhibits cytotoxic effects with an IC₅₀ value of approximately 30 μM. This indicates that it can reduce cell viability significantly compared to control groups treated with doxorubicin .

Table of Cytotoxicity Data

CompoundCell LineIC₅₀ (µM)Reference
This compoundHEPG230
DoxorubicinHEPG20.5

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Substituents : The presence of methyl groups at positions 2' and 4' enhances lipophilicity and biological activity.
  • Thiazole Ring : The thiazole moiety is essential for interaction with biological targets such as enzymes involved in microbial resistance mechanisms .

Q & A

Q. What are the established synthetic methodologies for Methyl 2'-methyl-2,4'-bi-1,3-thiazole-4-carboxylate?

The synthesis typically involves multi-step reactions leveraging thiazole ring formation and functionalization. A common approach includes:

  • Cyclocondensation : Reacting thiourea derivatives with α-halo carbonyl compounds (e.g., ethyl 2-bromoacetate) under basic conditions to form the thiazole core .
  • Esterification : Introducing carboxylate groups via refluxing with methanol or ethanol in the presence of acid catalysts, as seen in analogous thiazole ester syntheses .
  • Unexpected pathways : For example, unintended cyclization during reactions with thionyl chloride, leading to trifluoromethyl-substituted thiazoles, highlights the need for rigorous reaction monitoring .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key methods include:

  • X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., thiazole-phenyl coplanarity at 5.15°) and confirms substituent positioning .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify proton environments (e.g., methyl groups at δ 2.5–3.0 ppm) and carbon backbone connectivity .
  • Elemental analysis : Validates purity by matching experimental vs. calculated C/H/N/S percentages (e.g., deviations <0.3% indicate high purity) .
  • IR spectroscopy : Detects functional groups like carbonyl (C=O stretch at ~1700 cm1^{-1}) and amine (N-H at ~3300 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance cyclocondensation efficiency, as demonstrated in triazole-thiazole syntheses with >90% yields .
  • Catalyst use : Employing EDCI/HOBt for amide coupling reduces side reactions, critical for derivatives with biological activity .
  • Reaction time and temperature : Prolonged reflux (18–24 hours) ensures complete cyclization, while controlled cooling minimizes byproducts .

Q. What strategies address contradictions between computational predictions and experimental structural data?

  • Multi-technique validation : Cross-check XRD data (e.g., bond lengths in thiazole rings) with DFT-optimized geometries to resolve discrepancies .
  • SHELX refinement : Advanced software like SHELXL refines crystallographic models against high-resolution data, resolving ambiguities in electron density maps .
  • Dynamic NMR analysis : Detects conformational flexibility in solution that static XRD models may miss, explaining deviations in substituent orientations .

Q. How can derivatives be designed to enhance biological activity while maintaining structural integrity?

  • Substituent modulation : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 5-position to improve metabolic stability, as seen in anticancer thiazoles .
  • Hybrid scaffolds : Combine thiazole cores with triazole or benzimidazole moieties to exploit synergistic binding in enzyme inhibition (e.g., 9c’s docking affinity for α-glucosidase) .
  • Stereochemical control : Use chiral auxiliaries or enantioselective catalysts to isolate bioactive diastereomers, critical for optimizing pharmacokinetics .

Q. How can stereochemical challenges in dihydrothiazole derivatives be addressed?

  • Chiral resolution : Employ L- or D-cysteine in synthesis to favor (4R)- or (4S)-dihydrothiazole isomers, achieving enantiomeric excess >95% .
  • Chromatographic separation : Use chiral stationary phases (e.g., cellulose esters) to isolate stereoisomers, validated by circular dichroism (CD) spectroscopy .

Q. Methodological Notes

  • Synthesis protocols : Always include inert atmosphere (N2_2) for moisture-sensitive steps, particularly with thionyl chloride or Grignard reagents .
  • Data interpretation : Cross-reference XRD with spectroscopic data to confirm substituent effects (e.g., trifluoromethyl’s electron-withdrawing impact on ring planarity) .
  • Biological assays : Prioritize derivatives with logP <3.5 for improved bioavailability, guided by QSAR models .

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